
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Overview
Description
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrrolidin-1-ylmethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate typically involves the esterification of 3-(pyrrolidin-1-ylmethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of 3-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: Formation of 3-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives of this compound depending on the substituent introduced.
Scientific Research Applications
Chemistry
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation: Converts to corresponding carboxylic acids or ketones.
- Reduction: Transforms the ester group into an alcohol.
- Substitution: Engages in electrophilic substitution reactions on the benzene ring.
Table 1: Chemical Reactions of this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | 3-(pyrrolidin-1-ylmethyl)benzoic acid | KMnO4, CrO3 |
Reduction | 3-(pyrrolidin-1-ylmethyl)benzyl alcohol | LiAlH4, NaBH4 |
Substitution | Various substituted derivatives | AlCl3 (for Friedel-Crafts reactions) |
Biology
Research into the biological activities of this compound has identified potential antimicrobial and antiviral properties. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in pharmacological applications.
Medicine
In medicinal chemistry, this compound is being studied for its potential role in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting various diseases.
Industry
This compound is applied in the production of specialty chemicals and materials. Its versatility in chemical synthesis makes it valuable for creating various industrial products.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Drug Development
Research focused on modifying the ester group of this compound led to derivatives with enhanced bioactivity against specific cancer cell lines. This highlights its utility in designing targeted therapies.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the methylene bridge between the pyrrolidine ring and the benzene ring.
Ethyl 3-(pyrrolidin-1-ylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety linked to a pyrrolidine ring. Its molecular formula is , and it exhibits properties typical of both esters and nitrogen-containing heterocycles. The presence of the pyrrolidine ring may contribute to its biological activities through interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound.
In Vitro Studies
- Bacterial Inhibition : In vitro tests demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong effectiveness against these pathogens .
- Fungal Activity : Some derivatives also showed antifungal properties, although specific data on this compound's antifungal effects remain limited.
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is often mediated through the modulation of key signaling pathways involved in cell proliferation .
- Cytotoxicity Studies : Research indicates that certain analogs exhibit cytotoxic effects in human cancer cell lines, suggesting that this compound may have similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
Compound Structure | Biological Activity | Notes |
---|---|---|
This compound | Antibacterial, Anticancer | Effective against Gram-positive bacteria; potential cytotoxicity in cancer cells |
Related Pyrrolidine Derivatives | Variable | Activity often depends on substituents on the pyrrolidine ring |
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidine derivatives:
- Case Study on Antibacterial Activity : A study evaluated various pyrrolidine derivatives' antibacterial properties, establishing a correlation between structural modifications and enhanced bioactivity. This compound's structural features were found to be pivotal in achieving high antibacterial efficacy against E. coli and S. aureus .
- Case Study on Anticancer Effects : Another investigation focused on the anticancer effects of similar compounds, demonstrating significant cytotoxicity in breast cancer cell lines, attributed to their ability to induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, and how can reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-pyrrolidin-1-yl-benzaldehydes are synthesized by reacting fluorobenzaldehyde derivatives with pyrrolidine in DMF under reflux with potassium carbonate as a base . Microwave-assisted synthesis (e.g., 150°C for 20 hours) may improve reaction efficiency. Post-synthesis purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography is recommended to isolate the product . Monitor reaction progress using TLC and confirm purity via HPLC (e.g., C18 columns with UV detection) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR spectra to verify the methyl benzoate moiety and pyrrolidine substitution pattern. For example, aromatic protons in similar compounds resonate at δ 7.2–7.6 ppm, while pyrrolidine protons appear at δ 1.9–3.3 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H] for : 234.1489).
- X-ray Crystallography : For crystalline derivatives, use SHELX programs for structure refinement .
Q. What purification strategies are effective for removing common byproducts in the synthesis of this compound?
- Methodological Answer : Byproducts such as unreacted starting materials or oligomers can be removed via:
- Recrystallization : Use solvents like ethanol or toluene to isolate high-purity crystals.
- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).
- Acid-Base Extraction : Utilize the compound’s basicity (from pyrrolidine) for selective separation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?
- Methodological Answer : The pyrrolidine group’s electron-donating nature enhances aromatic ring reactivity for electrophilic substitution. Steric hindrance at the 3-position may direct reactions to the 4- or 5-positions. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimental validation via Suzuki coupling or nitration reactions is recommended .
Q. What computational methods are suitable for studying the conformational flexibility of this compound in drug design?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or DMSO) to assess pyrrolidine ring puckering and ester group orientation.
- Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
- QM/MM Calculations : Investigate transition states for reactions involving the benzoate ester .
Q. How can analytical methods resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Isotopic Labeling : Use deuterated solvents or -labeled pyrrolidine to clarify ambiguous peaks .
- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 3-[(6-bromoindol-1-yl)methyl]benzoate) .
Q. What are the key considerations for designing bioactivity assays involving this compound?
- Methodological Answer :
- Solubility Optimization : Use co-solvents like DMSO (<5% v/v) to maintain compound stability in aqueous buffers.
- Metabolic Stability : Assess susceptibility to esterase hydrolysis via LC-MS analysis of incubated samples (e.g., with liver microsomes).
- Toxicity Screening : Perform MTT assays on cell lines (e.g., HEK293 or HepG2) to evaluate cytotoxicity .
Q. Handling and Stability
Q. What are the recommended storage conditions to prevent degradation of this compound?
Properties
IUPAC Name |
methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZKBUYAMSZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700206 | |
Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321198-22-5 | |
Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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